Acide Boc-11-aminoundécanoïque

Vue d'ensemble

Description

Boc-11-aminoundecanoic acid, also known as Boc-11-aminoundecanoic acid, is a useful research compound. Its molecular formula is C16H31NO4 and its molecular weight is 301.42 g/mol. The purity is usually 95%.

The exact mass of the compound 11-((tert-Butoxycarbonyl)amino)undecanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Boc-11-aminoundecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-11-aminoundecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Boc-11-aminoundecanoic acid has several applications in scientific research:

Chemistry: Used as a protecting group in peptide synthesis to prevent side reactions involving amino groups.

Biology: Employed in the synthesis of peptide-based drugs and biomolecules.

Medicine: Utilized in the development of prodrugs and drug delivery systems.

Industry: Applied in the production of specialty chemicals and intermediates for pharmaceuticals.

Mécanisme D'action

Target of Action

Boc-11-aminoundecanoic acid is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The compound’s primary targets are therefore the proteins that it is designed to degrade.

Mode of Action

As a PROTAC linker, Boc-11-aminoundecanoic acid forms a bridge between the target protein and an E3 ubiquitin ligase . The terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Pharmacokinetics

Its molecular weight of 30143 suggests that it may have good bioavailability.

Action Environment

The action of Boc-11-aminoundecanoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotection of the Boc group . Additionally, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored at -20°C .

Méthodes De Préparation

The synthesis of Boc-11-aminoundecanoic acid typically involves the esterification of amino undecanoic acid with tert-butoxycarbonyl chloride (BOC-Cl). The reaction is carried out in a carbonate buffer solution, resulting in the formation of the BOC-protected amino undecanoic acid ester. This ester is then subjected to alkaline hydrolysis to yield the final product .

Industrial Production Methods:

Esterification: Amino undecanoic acid is reacted with tert-butoxycarbonyl chloride in the presence of a carbonate buffer.

Hydrolysis: The resulting ester is hydrolyzed under alkaline conditions to produce Boc-11-aminoundecanoic acid.

Analyse Des Réactions Chimiques

Boc-11-aminoundecanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to yield primary amines.

Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like trifluoroacetic acid can be employed to remove the tert-butoxycarbonyl group.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

- tert-Butoxycarbonyl-protected amino acids

- N-tert-Butoxycarbonyl-11-amino undecanoic acid

Activité Biologique

Boc-11-aminoundecanoic acid (Boc-AUDA) is a compound with significant potential in biochemistry and medicinal chemistry, particularly as a PROTAC (Proteolysis Targeting Chimera) linker. This article explores its biological activity, including its synthesis, mechanisms of action, and implications in research and therapeutic applications.

Boc-11-aminoundecanoic acid is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₃N₁O₂ |

| Molecular Weight | 201.306 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Melting Point | 188-191 °C |

| Boiling Point | 334.9 ± 15.0 °C |

| Flash Point | 156.3 ± 20.4 °C |

| LogP | 2.55 |

These properties indicate that Boc-AUDA is a stable compound suitable for various biochemical applications, particularly in drug development.

Boc-AUDA serves as a linker in the synthesis of PROTACs, which are designed to promote the degradation of specific proteins within cells. The mechanism involves targeting proteins for ubiquitination and subsequent degradation by the proteasome, thus providing a novel approach to modulating protein levels and activity in various diseases, including cancer .

Cytotoxicity and Carcinogenicity Studies

Research has shown that 11-aminoundecanoic acid (the unprotected form) exhibits notable biological effects. A carcinogenesis bioassay conducted on F344 rats and B6C3F1 mice revealed that high doses of 11-aminoundecanoic acid led to significant increases in neoplastic nodules in the liver and transitional-cell carcinomas in the urinary bladder of male rats . This indicates potential cytotoxic effects at elevated concentrations, warranting careful consideration in therapeutic contexts.

Study on Antioxidant and Antibacterial Properties

A study examined the antioxidant capabilities of compounds related to Boc-AUDA, highlighting its potential biological activities. The extract from Anabasis aretioïdes, which contains similar bioactive compounds, demonstrated significant antioxidant activity and antibacterial effects against several strains, suggesting that Boc-AUDA may share similar properties due to its structural characteristics .

Toxicological Profile

The toxicological profile of Boc-AUDA is critical for its application in drug development. The National Toxicology Program reported that while male rats showed increased incidences of liver neoplasms, female rats did not exhibit similar carcinogenic responses . This differential response underscores the importance of gender-specific studies in evaluating the safety of compounds like Boc-AUDA.

Environmental Impact

Boc-AUDA has been evaluated for its environmental impact due to its use in industrial applications. Studies indicate that it does not show persistent bioaccumulation or toxicity at concentrations below regulatory thresholds . This aspect is crucial for assessing the safety of using Boc-AUDA in both laboratory and industrial settings.

Propriétés

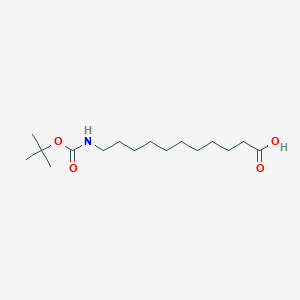

IUPAC Name |

11-[(2-methylpropan-2-yl)oxycarbonylamino]undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO4/c1-16(2,3)21-15(20)17-13-11-9-7-5-4-6-8-10-12-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTPZJBSQUULAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401054 | |

| Record name | 11-[(tert-Butoxycarbonyl)amino]undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10436-25-6 | |

| Record name | 11-[(tert-Butoxycarbonyl)amino]undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-((tert-butoxycarbonyl)amino)undecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.